Cas no 77590-52-4 (2-(6-fluoro-1H-indol-3-yl)propan-1-amine)

2-(6-Fluoro-1H-indol-3-yl)propan-1-amine is a fluorinated indole derivative with potential applications in medicinal chemistry and pharmaceutical research. The presence of a fluorine substituent at the 6-position of the indole ring enhances its metabolic stability and bioavailability, making it a valuable intermediate for drug development. The primary amine functional group on the propan-1-amine side chain allows for further derivatization, facilitating the synthesis of bioactive compounds. This compound may be of interest in the study of serotonin receptor modulators or other CNS-targeting agents due to its structural similarity to endogenous indoleamines. Its well-defined structure and synthetic versatility make it a useful building block for exploratory research.
2-(6-fluoro-1H-indol-3-yl)propan-1-amine structure
77590-52-4 structure
Product Name:2-(6-fluoro-1H-indol-3-yl)propan-1-amine
CAS No:77590-52-4
MF:C11H13FN2
MW:192.232725858688
MDL:MFCD21985132
CID:983609
PubChem ID:262905
Update Time:2025-05-21

2-(6-fluoro-1H-indol-3-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(6-fluoro-1H-indol-3-yl)propan-1-amine
    • 2-(6-Fluoro-1H-indol-3-yl)propylamine
    • AC1L68IL
    • AC1Q4NYA
    • AR-1C8245
    • CTK5E4674
    • NSC96905
    • NSC-96905
    • SureCN6469180
    • 77590-52-4
    • DTXSID80294526
    • 1H-Indole-3-ethanamine, 6-fluoro-.beta.-methyl-
    • KJGOEBPCOOEHSG-UHFFFAOYSA-N
    • SCHEMBL6469180
    • 2-(6-Fluoro-1H-indol-3-yl)propylamine #
    • EN300-345167
    • MDL: MFCD21985132
    • Inchi: 1S/C11H13FN2/c1-7(5-13)10-6-14-11-4-8(12)2-3-9(10)11/h2-4,6-7,14H,5,13H2,1H3
    • InChI Key: KJGOEBPCOOEHSG-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)NC=C2C(C)CN

Computed Properties

  • Exact Mass: 192.10639
  • Monoisotopic Mass: 192.10627659g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 41.8Ų

Experimental Properties

  • PSA: 41.81
  • LogP: 3.06950

2-(6-fluoro-1H-indol-3-yl)propan-1-amine Pricemore >>

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Additional information on 2-(6-fluoro-1H-indol-3-yl)propan-1-amine

2-(6-Fluoro-1H-indol-3-yl)propan-1-amine: A Comprehensive Overview

2-(6-fluoro-1H-indol-3-yl)propan-1-amine, also known by its CAS number 77590-52-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of indole, a heterocyclic aromatic molecule, with a fluoro substituent at the 6-position and an aminoethyl group attached at the 3-position. The structure of this compound is characterized by its indole ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyrrole ring. The aminoethyl group at the 3-position introduces additional functional groups, making this compound versatile for various applications.

The synthesis of 2-(6-fluoroindolyl)propanamine involves several steps, including the formation of the indole ring and subsequent substitution reactions to introduce the fluoro and aminoethyl groups. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for constructing such complex molecules. For instance, the use of transition metal catalysts and microwave-assisted synthesis has significantly improved the yield and purity of this compound.

In terms of pharmacological activity, 2-(6-fluoroindolyl)propanamine has been studied for its potential as a drug candidate. Indole derivatives are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Recent research has highlighted the ability of this compound to modulate cellular signaling pathways, particularly those involving protein kinases and transcription factors. For example, studies have shown that this compound can inhibit the activity of certain kinases involved in cancer cell proliferation, making it a promising candidate for anticancer drug development.

Beyond its pharmacological applications, CAS 77590-52-4 has also been explored in materials science. The indole moiety in this compound can serve as a building block for constructing supramolecular assemblies or functional materials. For instance, researchers have investigated the self-assembling properties of this compound under different conditions, leading to the formation of ordered nanostructures with potential applications in sensors or drug delivery systems.

The stability and reactivity of 2-(6-fluoroindolyl)propanamine are critical factors in determining its suitability for various applications. Studies have shown that this compound exhibits moderate stability under physiological conditions but can undergo degradation under harsh conditions such as high pH or oxidative stress. Understanding these properties is essential for optimizing its use in biological systems or industrial processes.

In conclusion, CAS 77590-52-4, or 2-(6-fluoroindolyl)propanamine, is a multifaceted compound with potential applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for researchers in academia and industry alike.

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